![molecular formula C13H20O2 B13077671 7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
7-(Ethoxymethylidene)spiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Ethoxymethylidene)spiro[45]decan-6-one is a chemical compound with the molecular formula C13H20O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxymethylidene)spiro[4.5]decan-6-one typically involves the reaction of spiro[4.5]decan-6-one with ethoxymethylene reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxymethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-(Ethoxymethylidene)spiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
7-(Ethoxymethylidene)spiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(Ethoxymethylidene)spiro[4.5]decan-6-one involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decan-7-one: A similar spiro compound with a different functional group.
1,8-Dimethyl-4-(1-methylethyl)spiro[4.5]decan-7-one: Another spiro compound with additional methyl and isopropyl groups.
Uniqueness
7-(Ethoxymethylidene)spiro[4.5]decan-6-one is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(9E)-9-(ethoxymethylidene)spiro[4.5]decan-10-one |
InChI |
InChI=1S/C13H20O2/c1-2-15-10-11-6-5-9-13(12(11)14)7-3-4-8-13/h10H,2-9H2,1H3/b11-10+ |
Clave InChI |
GOXMIYCXQRDAHF-ZHACJKMWSA-N |
SMILES isomérico |
CCO/C=C/1\CCCC2(C1=O)CCCC2 |
SMILES canónico |
CCOC=C1CCCC2(C1=O)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


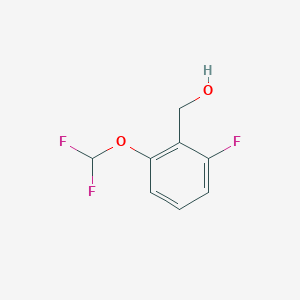
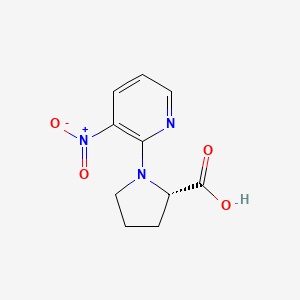
![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
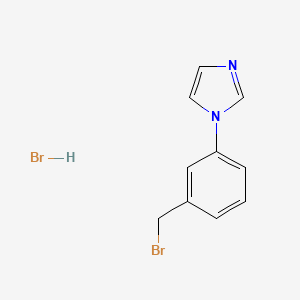
![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
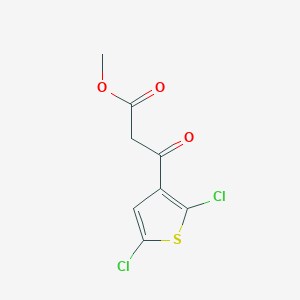
![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
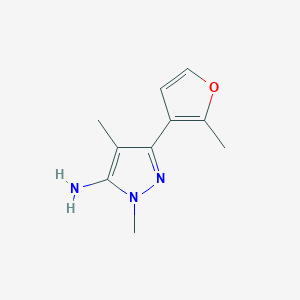
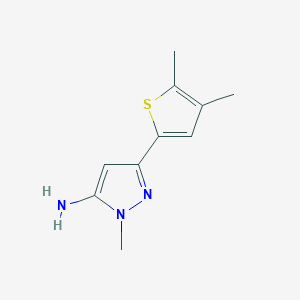
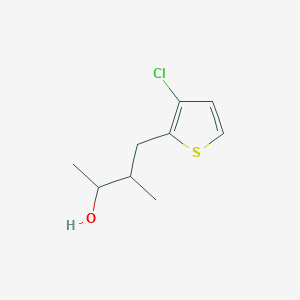
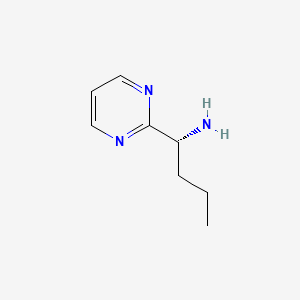
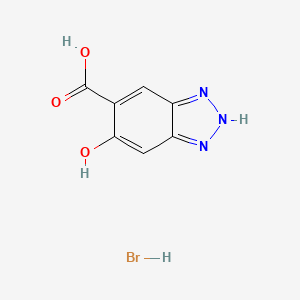
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)
